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Introduction

A thorough understanding of a molecule's three-dimensional structure and conformational

flexibility is paramount in modern chemical and biological research. For professionals in drug

development, agrochemicals, and materials science, this knowledge is fundamental to

understanding a compound's activity, designing new molecules with improved properties, and

ensuring safety and efficacy. While the initial query focused on the complex surfactant CAS

94291-78-8, detailed structural data for this specific molecule is not readily available in public

databases.

Therefore, this guide will use a well-characterized molecule, the herbicide (R)-2-(2,4-

dichlorophenoxy)propanoic acid (also known as Dichlorprop-P, CAS 15165-67-0), as a case

study.[1][2] The principles and methodologies described herein are universally applicable for

the structural and conformational analysis of small molecules. Dichlorprop-P is an excellent

model as it possesses key structural features, including a chiral center, an aromatic ring, and

rotatable bonds, that are relevant to many biologically active compounds.[3][4]

Molecular Structure of (R)-2-(2,4-
dichlorophenoxy)propanoic acid
The molecular structure of a compound is defined by the spatial arrangement of its constituent

atoms and the chemical bonds that hold them together. This arrangement is the foundation of a

molecule's chemical and physical properties.
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1.1. 2D Chemical Structure and Key Properties

The two-dimensional structure of Dichlorprop-P illustrates the connectivity of its atoms. It

consists of a 2,4-dichlorophenoxy group linked via an ether bond to a propanoic acid moiety.

The second carbon of the propanoic acid is a chiral center, with the (R)-enantiomer being the

biologically active form.[1][2][3]

Property Value

CAS Number 15165-67-0

Molecular Formula C₉H₈Cl₂O₃[2][3]

Molar Mass 235.06 g/mol [2][3]

IUPAC Name (2R)-2-(2,4-dichlorophenoxy)propanoic acid[3]

Chirality (R)-enantiomer[1][3]

Description
A type of chlorophenoxy herbicide used to

control broadleaf weeds.[4]

Experimental Determination of Molecular Structure
The precise three-dimensional structure of a molecule is determined experimentally using

various spectroscopic and diffraction techniques.

2.1. X-ray Crystallography

X-ray crystallography is a powerful technique that provides the exact coordinates of atoms in a

crystalline solid. This method yields a detailed and static picture of the molecule's structure in

the solid state. The crystal structure of a related compound has been deposited in the

Cambridge Structural Database (CCDC).[3]

Experimental Protocol:

Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent

system. Through slow evaporation or cooling, single crystals of high quality are grown.
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Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused

beam of X-rays. The crystal diffracts the X-rays, and the diffraction pattern is recorded by a

detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The electron density map is then calculated, from which

the atomic positions are determined. This model is then refined to best fit the experimental

data.
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X-ray Crystallography Workflow

High-Purity Compound

Crystallization

Single Crystal Selection

X-ray Diffraction Data Collection

Structure Solution (Electron Density Map)

Model Building & Refinement

Final 3D Molecular Structure
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A simplified workflow for determining molecular structure via X-ray crystallography.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides information about the chemical environment and connectivity of

atoms in a solution. While it doesn't provide a single static structure like X-ray crystallography, it

offers valuable insights into the molecule's structure and dynamics in a more biologically

relevant state.

Experimental Protocol:

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

1D NMR (¹H and ¹³C): One-dimensional spectra are acquired to identify the different

chemical environments of hydrogen and carbon atoms.

2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are performed to establish

correlations between atoms. For instance, COSY (Correlation Spectroscopy) identifies

coupled protons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations

between protons and carbons over two or three bonds.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame

Overhauser Effect Spectroscopy (ROESY) experiments are crucial for conformational

analysis, as they identify atoms that are close in space, regardless of whether they are

connected by bonds.
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NMR Data for Structural Elucidation

NMR Experiments
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Logical relationships between NMR experiments and the structural information they provide.

Molecular Conformation of Dichlorprop-P
Molecular conformation refers to the different spatial arrangements of atoms that can be

interconverted by rotation about single bonds. These different arrangements, or conformers,

often have different potential energies.

3.1. Conformational Analysis using Computational Modeling

Computational chemistry is a vital tool for exploring the conformational landscape of a

molecule. It allows researchers to identify stable, low-energy conformers and understand the

energy barriers between them.

Methodology:

Initial Structure Generation: A 3D structure of the molecule is built using molecular modeling

software.
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Conformational Search: A systematic or stochastic search is performed by rotating the

molecule's single bonds. For Dichlorprop-P, key rotatable bonds include the C-O bond of the

ether linkage and the C-C bond of the propanoic acid side chain.

Energy Minimization: Each generated conformer is subjected to energy minimization using a

force field (e.g., MMFF94) or a quantum mechanics method (e.g., DFT) to find the nearest

local energy minimum.

Analysis and Clustering: The resulting low-energy conformers are clustered based on their

structural similarity (e.g., RMSD) and their relative energies are calculated.
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Computational Conformational Search Workflow

Input 3D Structure
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Filter & Cluster Unique Conformers
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A typical workflow for performing a computational conformational analysis.
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3.2. Illustrative Conformational Data

The following table presents hypothetical data for a set of low-energy conformers of

Dichlorprop-P that would be generated from a computational search. The relative energy

indicates the stability of each conformer compared to the global minimum.

Conformer ID
Relative Energy
(kcal/mol)

Key Dihedral Angle
1 (°C)

Key Dihedral Angle
2 (°C)

Conf-01
0.00 (Global

Minimum)
178.5 65.2

Conf-02 0.85 -60.1 70.1

Conf-03 1.23 175.4 -55.8

Conf-04 2.50 75.3 170.3

Structure-Activity Relationship (SAR)
The herbicidal activity of Dichlorprop-P is attributed to its function as a synthetic auxin.[3] The

molecule mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled

growth and ultimately the death of the target weed. This biological activity is highly dependent

on the molecule's specific 3D structure and its ability to fit into the auxin receptor binding

pocket. Only the (R)-enantiomer is active, highlighting the critical role of stereochemistry.[4]
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Proposed Mechanism of Action for Dichlorprop-P

(R)-Dichlorprop-P
(Synthetic Auxin)

Auxin Receptor
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Vascular Tissue Damage

Plant Death
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Simplified signaling pathway for the herbicidal action of Dichlorprop-P.

Conclusion
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The determination of molecular structure and conformation is a multi-faceted process that

combines experimental techniques like X-ray crystallography and NMR spectroscopy with

computational modeling. As demonstrated with (R)-2-(2,4-dichlorophenoxy)propanoic acid, a

detailed understanding of the 3D arrangement of atoms is essential for elucidating biological

activity and designing new, effective molecules. The workflows and principles outlined in this

guide provide a foundational framework for researchers, scientists, and drug development

professionals to approach the structural analysis of any small molecule of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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